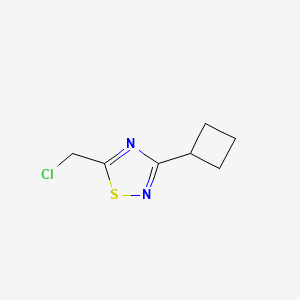
5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole: is a heterocyclic compound that contains a thiadiazole ring substituted with a chloromethyl group at the 5-position and a cyclobutyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylamine with thiocarbonyl diimidazole to form the intermediate, which is then treated with chloromethylating agents such as chloromethyl methyl ether in the presence of a base like sodium hydride to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or further to a hydroxymethyl group.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl or hydroxymethyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Chemistry: 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: In the materials science field, this compound is explored for its potential use in the synthesis of novel polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity. The thiadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
5-(Chloromethyl)-1,2,4-thiadiazole: Lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive.
3-Cyclobutyl-1,2,4-thiadiazole: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
5-(Hydroxymethyl)-3-cyclobutyl-1,2,4-thiadiazole: The hydroxymethyl group is less reactive than the chloromethyl group but can participate in hydrogen bonding.
Uniqueness: The presence of both the chloromethyl and cyclobutyl groups in 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole provides a unique combination of reactivity and steric properties, making it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
属性
分子式 |
C7H9ClN2S |
|---|---|
分子量 |
188.68 g/mol |
IUPAC 名称 |
5-(chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H9ClN2S/c8-4-6-9-7(10-11-6)5-2-1-3-5/h5H,1-4H2 |
InChI 键 |
IAOPMLGOYOBXCW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=NSC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)

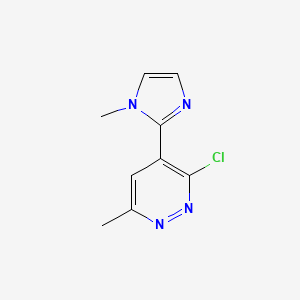
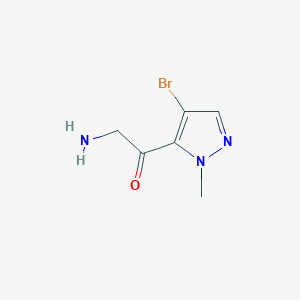
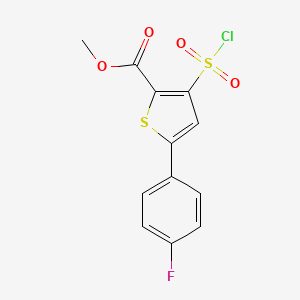
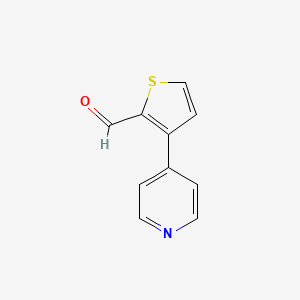
![Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine](/img/structure/B13175291.png)
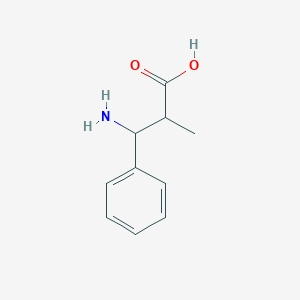
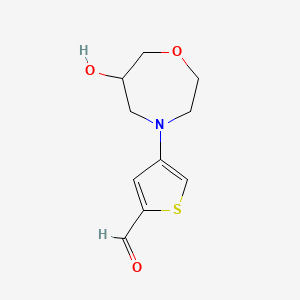
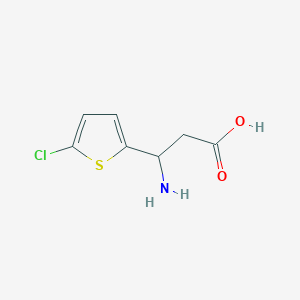

![2-[5-(Aminomethyl)thiophen-2-yl]acetic acid](/img/structure/B13175329.png)
![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13175339.png)

